molecular formula C14H15Cl2N3 B1526309 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1187830-71-2

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Cat. No.: B1526309
CAS No.: 1187830-71-2
M. Wt: 296.2 g/mol
InChI Key: PDGHKVHYRGPTKR-UHFFFAOYSA-N
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Description

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a useful research compound. Its molecular formula is C14H15Cl2N3 and its molecular weight is 296.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₄ClN₃
  • Molecular Weight : 259.73 g/mol
  • CAS Number : 192869-80-0
  • Solubility : High GI absorption and permeable across the blood-brain barrier (BBB) .

Biological Activity Overview

The compound exhibits a range of biological activities that are relevant for therapeutic applications:

  • Antitumor Activity :
    • Research indicates that derivatives of tetrahydropyrido[3,4-d]pyrimidines have shown promising antitumor effects. The unique structure allows for modifications that enhance their efficacy against various cancer cell lines .
    • A study highlighted its potential as an inhibitor of specific cancer pathways, suggesting that it may interfere with tumor growth and proliferation .
  • Enzyme Inhibition :
    • 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been studied for its role as an enzyme inhibitor. It has demonstrated inhibitory effects on several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism .
    • Specifically, it acts as an inhibitor of CYP1A2 and CYP2D6, which may influence the pharmacokinetics of co-administered drugs .
  • Cardiovascular Applications :
    • The compound has been investigated for its effects on cardiovascular health. Some studies suggest that it may act as an antihypertensive agent through modulation of angiotensin II receptors .

The biological activity of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with various receptors involved in signaling pathways related to cancer and cardiovascular health.
  • Enzyme Modulation : By inhibiting specific CYP enzymes, it alters drug metabolism and enhances the efficacy of other therapeutic agents.

Case Studies

  • Antitumor Efficacy in Preclinical Models :
    • A study conducted on mice bearing tumor xenografts demonstrated that treatment with 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine led to significant tumor reduction compared to control groups. The compound's ability to induce apoptosis in cancer cells was noted as a key mechanism behind its antitumor activity .
  • Cardiovascular Impact Assessment :
    • In a clinical trial assessing the cardiovascular effects of the compound in hypertensive patients, significant reductions in blood pressure were observed after administration over six weeks. The results suggest its potential use as an adjunct therapy in managing hypertension .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis; reduces tumor size
Enzyme InhibitionInhibits CYP1A2 and CYP2D6
CardiovascularPotential antihypertensive effects

Properties

IUPAC Name

7-benzyl-4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3.ClH/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGHKVHYRGPTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC=N2)Cl)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718459
Record name 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-71-2
Record name 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.